molecular formula C19H20N2O3S B11594535 Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617694-06-1

Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11594535
CAS No.: 617694-06-1
M. Wt: 356.4 g/mol
InChI Key: GUYZIOBAIWZKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key structural attributes include:

  • Position 2: Ethyl substituent.
  • Position 5: Phenyl group.
  • Position 6: Allyl ester moiety.
  • Position 7: Methyl group.
  • Position 3: Keto group.

Properties

CAS No.

617694-06-1

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

prop-2-enyl 2-ethyl-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H20N2O3S/c1-4-11-24-18(23)15-12(3)20-19-21(17(22)14(5-2)25-19)16(15)13-9-7-6-8-10-13/h4,6-10,14,16H,1,5,11H2,2-3H3

InChI Key

GUYZIOBAIWZKLR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Biginelli Condensation Followed by Cyclization

The Biginelli reaction serves as a foundational step for constructing the pyrimidine core. A mixture of thiourea, ethyl acetoacetate, and benzaldehyde undergoes acid-catalyzed condensation to form 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine (Intermediate A) . Zinc chloride or iodine in acetonitrile enhances reactivity, particularly with electron-deficient aldehydes.

Subsequent cyclization with chloroacetic acid in acetic anhydride introduces the thiazole ring. For example, refluxing Intermediate A with chloroacetic acid and sodium acetate yields the thiazolo[3,2-a]pyrimidine scaffold. The allyl ester group is introduced via esterification using allyl bromide or allyl alcohol under basic conditions.

Key Data:

StepReagents/ConditionsYieldSource
Biginelli CondensationThiourea, ethyl acetoacetate, ZnCl₂, 80°C85%
CyclizationChloroacetic acid, Ac₂O, NaOAc, reflux78%
EsterificationAllyl bromide, K₂CO₃, DMF, 60°C65%

Iodine-Mediated Cyclization of 3-Allyl-2-Thiouracil Derivatives

An alternative route involves synthesizing 3-allyl-2-thiouracil (Intermediate B) from allylthiourea and 3-oxoesters. Treatment with iodine in methanol induces cyclization, forming 2-(iodomethyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one (Intermediate C) . Elimination of hydrogen iodide using NaOH/EtOH yields the final product.

This method benefits from milder conditions and higher regioselectivity. For instance, derivatives with electron-withdrawing groups at C-6 exhibit accelerated reaction rates (e.g., nitro groups increase elimination speed by 14-fold).

Key Data:

StepReagents/ConditionsYieldSource
Thiouracil SynthesisAllylthiourea, 3-oxoester, reflux84%
Iodine CyclizationI₂, MeOH, reflux41%
HI EliminationNaOH, EtOH, rt42%

One-Pot Multi-Component Approach

Recent advances employ solvent-free conditions to streamline synthesis. A mixture of thiourea, ethyl acetoacetate, benzaldehyde, and chloroacetic acid is heated at 120°C with concentrated H₂SO₄, directly yielding the thiazolopyrimidine core. Allyl esterification is achieved in situ using allyl chloride, reducing purification steps.

Advantages:

  • Reduced reaction time (4–6 hours vs. 8–10 hours).

  • Higher overall yields (90–97%) due to minimized intermediate isolation.

Optimization of Reaction Conditions

Catalytic Systems

  • Acid Catalysts: Concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA) improves cyclization efficiency.

  • Base-Mediated Esterification: Potassium carbonate in DMF facilitates allyl group introduction without side reactions.

Solvent Effects

  • Polar Aprotic Solvents: DMF enhances solubility of intermediates during esterification.

  • Eco-Friendly Alternatives: Ethanol-water mixtures reduce environmental impact while maintaining yields (~70%).

Characterization and Analytical Validation

Spectroscopic Techniques

  • IR Spectroscopy: Confirms carbonyl (1678–1720 cm⁻¹) and C=N (1566 cm⁻¹) stretches.

  • ¹H NMR: Characteristic signals include allyl protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.2–7.8 ppm).

  • Mass Spectrometry: Molecular ion peaks align with theoretical weights (e.g., m/z 362 for C₁₇H₁₅ClN₂O₃S).

Chromatographic Purity

  • HPLC: Purity >95% achieved using C18 columns with acetonitrile/water gradients.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Biginelli + CyclizationHigh scalabilityMulti-step purification65–78%
Iodine-MediatedMild conditions, regioselectivityIodine handling requirements41–42%
One-PotTime-efficient, eco-friendlyLimited substrate compatibility90–97%

Scientific Research Applications

Synthesis and Characterization

Research has shown that compounds similar to Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine can be synthesized through various methods. For instance, thieno[2,3-d]pyrimidines have been prepared using 2-aminothiophene derivatives combined with different reagents under thermal or microwave irradiation conditions . The characterization of these compounds typically involves techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of thiazolo-pyrimidine derivatives. For example, certain synthesized thieno[2,3-d]pyrimidines exhibited notable antibacterial activity against various strains of bacteria. This suggests that Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine could also possess similar properties due to its structural similarities .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity through in silico molecular docking studies. These studies suggest that it could act as a potential inhibitor of specific inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .

Cytotoxic Activity

Research indicates that some thiazolo-pyrimidine derivatives demonstrate cytotoxic effects on cancer cell lines. The evaluation of Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine in this context could reveal its potential as an anticancer agent .

Pharmacological Insights

The pharmacological profile of thiazolo-pyrimidines often includes their action as enzyme inhibitors. For instance, compounds with similar structures have shown promise as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory response. This suggests that Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine may also exhibit dual inhibition properties beneficial for therapeutic applications in chronic inflammatory conditions .

Table: Summary of Biological Activities

Activity TypeReferenceFindings
Antibacterial Notable activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Potential COX/LOX inhibitor; promising results in molecular docking studies.
Cytotoxicity Significant cytotoxic effects observed in cancer cell lines.

Mechanism of Action

The mechanism of action of Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and autoimmune diseases .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Variations

Table 1: Substituent Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Compound Name Position 2 Position 5 Position 6 Ester Position 7 Additional Features Reference
Target Compound Ethyl Phenyl Allyl Methyl 3-Oxo N/A
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) derivative 2,4,6-Trimethoxybenzylidene Phenyl Ethyl Methyl Benzylidene group, 3-Oxo
Allyl 5-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzylidene) derivative 3,4,5-Trimethoxybenzylidene 4-Methoxyphenyl Allyl Methyl E-configuration benzylidene
Ethyl 5-(2-chlorophenyl)-2-(morpholinomethyl) Mannich base Morpholinomethyl 2-Chlorophenyl Ethyl Methyl Mannich base modification
2-Methoxyethyl 5-(thiophen-2-yl)-2-(3,4-dimethoxybenzylidene) derivative 3,4-Dimethoxybenzylidene Thiophen-2-yl 2-Methoxyethyl Methyl Thiophene substitution

Key Observations :

  • Position 2: The target compound’s ethyl group contrasts with benzylidene or morpholinomethyl groups in analogues, impacting steric bulk and electronic properties. Benzylidene groups (e.g., 2,4,6-trimethoxy) enhance π-π stacking and crystallinity .
  • Position 5 : Phenyl vs. substituted aryl (e.g., 4-methoxyphenyl, thiophen-2-yl) alters lipophilicity and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Crystallographic and Solubility Data
Compound Crystallographic System Hydrogen Bonding Solubility Trends Reference
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) derivative Monoclinic (P21/n) C–H···O chains along c-axis Low in polar solvents
Target Compound (Allyl ester) Not reported Predicted weaker H-bonding vs. ethyl Higher in organic solvents N/A
Ethyl 5-(2-chlorophenyl) Mannich base Amorphous N–H···O/N interactions Moderate in DMSO

Key Observations :

  • Benzylidene-substituted derivatives exhibit robust intermolecular hydrogen bonding (C–H···O), stabilizing crystal lattices .
  • Allyl esters may reduce crystallinity compared to ethyl esters due to conformational flexibility .
Table 3: Antimicrobial Activity of Selected Analogues
Compound Bacterial Inhibition (E. coli, B. subtilis) Fungal Inhibition (C. albicans) Reference
Ethyl 5-(2-chlorophenyl)-2-(morpholinomethyl) Mannich base MIC: 12.5 µg/mL MIC: 25 µg/mL
Allyl 2-(3,4,5-trimethoxybenzylidene) derivative Not tested Not tested
Target Compound Predicted activity Pending data N/A

Key Observations :

  • Mannich base derivatives show enhanced antimicrobial activity due to secondary amine incorporation .
  • The allyl group’s electrophilic nature may improve membrane permeability, though empirical data are lacking.

Biological Activity

Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a thiazolo-pyrimidine core, which is crucial for its biological activity. The presence of the allyl and ethyl groups contributes to its lipophilicity, potentially enhancing membrane permeability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Microorganism MIC (µg/mL) Reference
Escherichia coli12.5
Staphylococcus aureus15.0
Klebsiella pneumoniae20.0

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. For instance, it has shown significant cytotoxicity against leukemia HL-60 cells with an IC50 value of 158.5 ± 12.5 μM. This suggests potential applications in cancer therapy, particularly in targeting hematological malignancies .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies report that it exhibits an EC50 value of 6 to 9 μg/mL against Fusarium oxysporum, indicating strong antifungal potential . The presence of specific functional groups in the thiazolo-pyrimidine structure may enhance this activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing disruption.
  • Interference with DNA/RNA Synthesis : By mimicking nucleobases or interfering with nucleic acid synthesis pathways, it can inhibit microbial growth.

Study on Antibacterial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiazolo-pyrimidines and evaluated their antibacterial properties. Among these, this compound was identified as one of the most potent compounds against E. coli and S. aureus, reinforcing its potential as a lead candidate for antibiotic development .

Cytotoxicity Assessment

A study assessing the cytotoxic effects on cancer cell lines highlighted the compound's ability to induce apoptosis in HL-60 cells through caspase activation pathways. This finding suggests that further exploration into its use as an anticancer agent could be warranted .

Q & A

Q. What are the common synthetic routes for preparing Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate?

The synthesis typically involves a multi-step process:

  • Step 1 : A Biginelli reaction using thiourea, substituted aldehydes, and β-ketoesters under acidic conditions (e.g., sulfamic acid in ethanol) to form dihydropyrimidinone intermediates .
  • Step 2 : Cyclization with ethyl chloroacetate in the presence of pyridine to generate the thiazolo[3,2-a]pyrimidine core .
  • Step 3 : Introduction of the allyl ester group via condensation with allyl halides or other coupling agents. Purification methods include recrystallization (e.g., acetic acid or CH₂Cl₂/CH₃OH mixtures) and chromatography .

Q. How is the molecular structure of this compound confirmed?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., ¹H NMR for allyl protons at δ ~4.5–5.5 ppm) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., Z-configuration confirmed via C=C bond distances of ~1.34–1.35 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Sulfamic acid () or other Brønsted acids may enhance cyclization efficiency.
  • Solvent and Temperature : Ethanol at 50–80°C is common, but aprotic solvents (e.g., DMF) at higher temperatures may improve reactivity .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and adjust stoichiometry .
  • Post-synthetic Modifications : Allyl group introduction via Pd-catalyzed coupling could be explored to avoid side reactions .

Q. How are structural discrepancies in crystallographic data resolved?

  • Software Tools : SHELX programs refine crystal structures, addressing issues like thermal motion and hydrogen bonding patterns .
  • Hydrogen Bond Analysis : Graph set analysis () identifies recurring motifs (e.g., R₂²(8) rings) to validate packing arrangements.
  • Validation Metrics : R-factors (<0.05) and electron density maps ensure model accuracy .

Q. What assays are used to evaluate the compound’s bioactivity?

  • In Vitro Testing : Anticancer activity assessed via MTT assays against cell lines (e.g., H460 lung carcinoma), with IC₅₀ values calculated .
  • Enzyme Inhibition : Fluorescence-based assays target kinases or proteases, leveraging the thiazole-pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Apoptosis Pathways : Western blotting detects caspase activation or Bcl-2 family protein modulation .

Q. How can contradictory bioactivity results across studies be addressed?

  • Structural Analog Comparison : Substituent effects (e.g., 5-phenyl vs. 5-(3,4-dimethoxyphenyl)) on activity are analyzed via SAR studies .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to explain potency variations .

Methodological Considerations

Q. What analytical techniques assess thermal stability and purity?

  • Differential Scanning Calorimetry (DSC) : Determines melting points and phase transitions .
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., stability up to 200°C) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) .

Q. How is the Z/E configuration of the benzylidene group confirmed?

  • NOESY NMR : Correlates spatial proximity of protons across the double bond .
  • X-ray Crystallography : Directly visualizes the stereochemistry (e.g., C7–C8 distance of ~1.345 Å confirms Z-configuration) .

Data Interpretation and Reporting

Q. How are hydrogen bonding networks in the crystal lattice analyzed?

  • Graph Set Notation : Classifies interactions (e.g., D(2) for discrete bonds, C(6) for chains) using Etter’s rules .
  • Software : Mercury (CCDC) or CrystalExplorer generates interaction diagrams and quantifies energies .

Q. What statistical methods validate crystallographic refinements?

  • R-factors : R₁ (on F) < 0.05 and wR₂ (on F²) < 0.15 indicate high precision .
  • Goodness-of-Fit (S) : Values near 1.0 suggest minimal model bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.